Atriopeptin III

Übersicht

Beschreibung

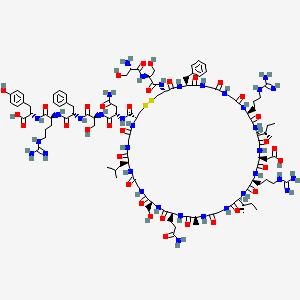

Atriopeptin III, also known as this compound, is a useful research compound. Its molecular formula is C107H165N35O34S2 and its molecular weight is 2549.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Natriuretisches und Diuretisches Mittel

Atriopeptin III (AP III), ein 24-Aminosäure-atriales Peptid, ist ein potenter Vasodilatator und natriuretisches/diuretisches Mittel bei normalen Ratten . Eine Infusion von AP III mit 0,2 Mikrogramm/kg pro Minute über 60 Minuten führte zu dramatischen Reaktionen bei Tieren mit chronischer Niereninsuffizienz .

Hypotensives Mittel

Es wurde festgestellt, dass AP III ein potentes hypotensives Mittel ist, insbesondere bei Ratten mit chronischer Niereninsuffizienz . Dies deutet darauf hin, dass AP III potenzielle Anwendungen bei der Behandlung von Bluthochdruck haben könnte, insbesondere bei Patienten mit Nierenerkrankungen.

Schutzwirkung bei ischämischer akuter Niereninsuffizienz

Forschungen haben gezeigt, dass AP III sowohl in vitro als auch in vivo eine schützende Wirkung auf die ischämische akute Niereninsuffizienz hat . In isolierten Rattennieren verbesserte AP III signifikant den renalen Plasmafluss, die Inulin-Clearance, den Harnfluss und die Netto-tubuläre Natriumresorption .

ATP-Regeneration unter ischämischen Bedingungen

Es wurde festgestellt, dass AP III die Regeneration von Adenosintriphosphat (ATP) in der Niere während der Reperfusion unter ischämischen Bedingungen signifikant verbessert . Dies deutet darauf hin, dass AP III potenzielle Anwendungen bei der Behandlung von ischämischen Zuständen haben könnte, insbesondere in den Nieren.

Erhöht die Guanylatcyclase-Aktivität und die cGMP-Spiegel

Es wurde festgestellt, dass AP III die Guanylatcyclase-Aktivität und die Spiegel von cyclischem Guanosinmonophosphat (cGMP) in Endothelzellen in Kultur erhöht . Dies deutet darauf hin, dass AP III potenzielle Anwendungen bei der Regulation des Gefäßtonus und des Blutdrucks haben könnte.

Hemmende Wirkung auf die Freisetzung von Arginin-Vasopressin

Die Wirkung von AP III auf die basale und stimulierte Freisetzung von Arginin-Vasopressin (AVP) wurde im intakten Hypothalamo-Neurohypophysen-Explantat (HNS) und in isolierten neurointermediate Hypophysenlappen charakterisiert . Dies deutet darauf hin, dass AP III potenzielle Anwendungen bei der Regulation des Wasserhaushalts und des Blutdrucks haben könnte.

Wirkmechanismus

Target of Action

Atriopeptin III, a 24-amino acid atrial peptide, primarily targets the guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA) in the body . This receptor is involved in the regulatory actions of this compound and other natriuretic peptides .

Mode of Action

This compound interacts with its primary target, the GC-A/NPRA, by binding to its extracellular domain . This binding triggers a conformational change in the receptor, transmitting a signal to the intracellular guanylyl cyclase catalytic region of NPRA . This interaction leads to the production of the intracellular second messenger cyclic guanosine monophosphate (cGMP) .

Biochemical Pathways

The binding of this compound to the GC-A/NPRA activates the production of cGMP, which plays a crucial role in several biochemical pathways . These pathways are pivotal in the control of cardiovascular, endocrine, renal, and vascular homeostasis . The activation of these pathways by this compound leads to various physiological effects, including natriuresis (excretion of sodium in the urine), diuresis (increased urine production), vasorelaxation, antihypertrophic effects, antiproliferative effects, and anti-inflammatory effects .

Pharmacokinetics

This compound is rapidly cleared from the plasma, with the kidneys accounting for 59% of its elimination through degradation rather than excretion . This rapid clearance may contribute to the transient changes exerted by this compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, during atrial stretch, this compound is released into the circulation, where it binds to receptors in the renal glomeruli and papilla, resulting in profound natriuresis and diuresis . Furthermore, the effect of this compound on blood pressure is concentration-dependent, suggesting that its efficacy may be influenced by the concentration of the peptide in the plasma .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-64(30-31-76(109)148)92(163)138-71(47-144)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)96(167)139-73(49-146)98(169)133-67(37-57-21-14-11-15-22-57)95(166)130-62(24-17-33-118-106(113)114)91(162)136-70(104(175)176)38-58-26-28-59(147)29-27-58)50-177-178-51-75(140-99(170)72(48-145)137-87(158)60(108)46-143)101(172)132-66(36-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)93(164)142-85(54(6)9-2)103(174)135-69(40-83(155)156)97(168)131-63(94(165)141-84)25-18-34-119-107(115)116/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,166)(H,131,168)(H,132,172)(H,133,169)(H,134,171)(H,135,174)(H,136,162)(H,137,158)(H,138,163)(H,139,167)(H,140,170)(H,141,165)(H,142,164)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCBRUDZNRVKGK-GWLSAQFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H165N35O34S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2549.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90817-13-3, 97793-28-7 | |

| Record name | Atrial natriuretic factor prohormone (103-126) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090817133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrial natriuretic factor prohormone (103-126) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097793287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B1591538.png)